3-{[(2E)-3-{3-bromo-5-ethoxy-4-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structural features, including a bromine atom, an ethoxy group, and a naphthylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the aromatic ring.
Ethoxylation: Addition of an ethoxy group.
Naphthylcarbonylation: Incorporation of a naphthylcarbonyl group.
Coupling Reactions: Formation of the final product through coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID include other aromatic compounds with bromine, ethoxy, and naphthylcarbonyl groups. Examples include:
- 3-Bromo-4-ethoxybenzoic acid
- Naphthylcarbonyl-substituted benzoic acids
- Cyano-substituted aromatic compounds
Uniqueness
The uniqueness of 3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H21BrN2O6 |
---|---|
Molecular Weight |
585.4 g/mol |
IUPAC Name |
3-[[(E)-3-[3-bromo-5-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C30H21BrN2O6/c1-2-38-26-15-18(13-21(17-32)28(34)33-22-10-5-9-20(16-22)29(35)36)14-25(31)27(26)39-30(37)24-12-6-8-19-7-3-4-11-23(19)24/h3-16H,2H2,1H3,(H,33,34)(H,35,36)/b21-13+ |
InChI Key |
YZQCYGRFKAWMFA-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.